molecular formula C17H14F6N2O B11472523 N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]benzamide

N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]benzamide

Cat. No.: B11472523
M. Wt: 376.30 g/mol
InChI Key: CWKULNNVTMTZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1,1,1,3,3,3-Hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}benzamide is a fluorinated organic compound. It is characterized by the presence of hexafluoroisopropanol and benzamide groups, making it a compound of interest in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}benzamide typically involves the reaction of hexafluoroisopropanol with 4-methylphenylamine and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-Hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{1,1,1,3,3,3-Hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of high-performance materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}benzamide involves its interaction with specific molecular targets. The hexafluoroisopropanol group enhances its reactivity and ability to form stable complexes with various biomolecules. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with similar properties but different applications.

Uniqueness

N-{1,1,1,3,3,3-Hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}benzamide is unique due to its combination of hexafluoroisopropanol and benzamide groups, which confer distinct chemical and physical properties. This makes it particularly valuable in specialized applications where such properties are required.

Properties

Molecular Formula

C17H14F6N2O

Molecular Weight

376.30 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(4-methylanilino)propan-2-yl]benzamide

InChI

InChI=1S/C17H14F6N2O/c1-11-7-9-13(10-8-11)24-15(16(18,19)20,17(21,22)23)25-14(26)12-5-3-2-4-6-12/h2-10,24H,1H3,(H,25,26)

InChI Key

CWKULNNVTMTZPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.